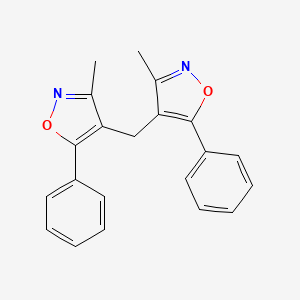
Butan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a butan-2-yl group and a 3,4-diethoxy-5-methylphenyl group attached to a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate typically involves the reaction of butan-2-ol with 3,4-diethoxy-5-methylphenyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as a tertiary amine. The reaction proceeds through the formation of a carbamate intermediate, which is then purified to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
Butan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Butan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of Butan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to the active sites of these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action include enzyme inhibition and receptor-mediated signaling.
類似化合物との比較
Similar Compounds
- Butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate
- tert-Butyl (1-((S)-1-(((S)-4-(benzylamino)-3,4-dioxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)amino)-3-cyclopropyl-1-oxopropan-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)carbamate
Uniqueness
Butan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate is unique due to its specific structural features, such as the presence of both butan-2-yl and 3,4-diethoxy-5-methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
84971-91-5 |
|---|---|
分子式 |
C16H25NO4 |
分子量 |
295.37 g/mol |
IUPAC名 |
butan-2-yl N-(3,4-diethoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C16H25NO4/c1-6-12(5)21-16(18)17-13-9-11(4)15(20-8-3)14(10-13)19-7-2/h9-10,12H,6-8H2,1-5H3,(H,17,18) |
InChIキー |
PKRVMYHSUXTTPL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC(=O)NC1=CC(=C(C(=C1)C)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)

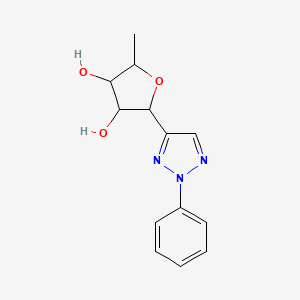
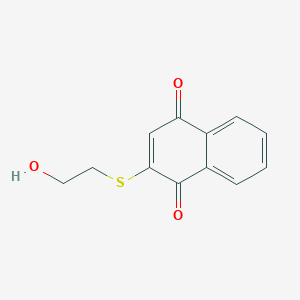
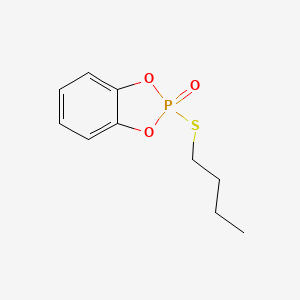
![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
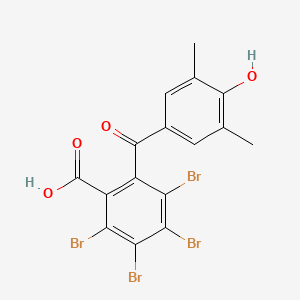

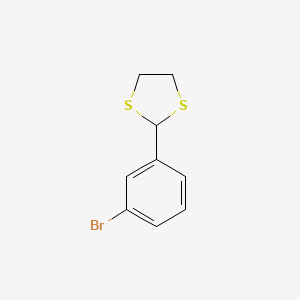
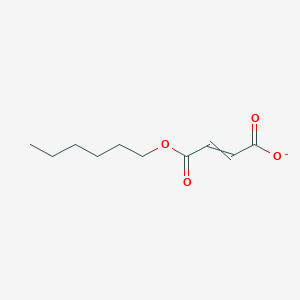
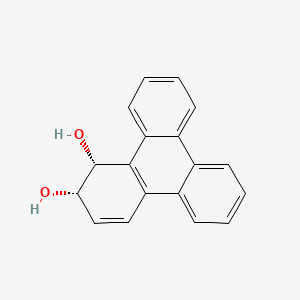
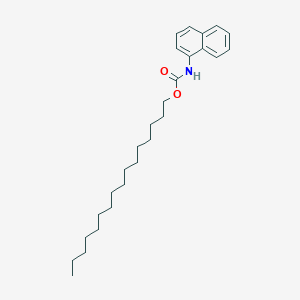
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)
